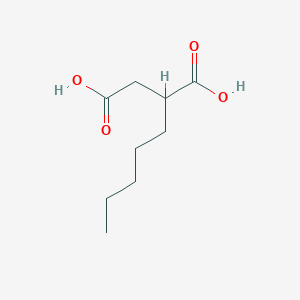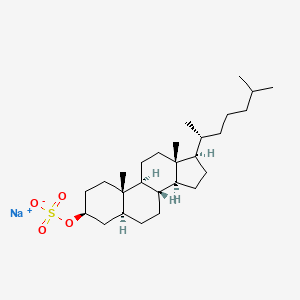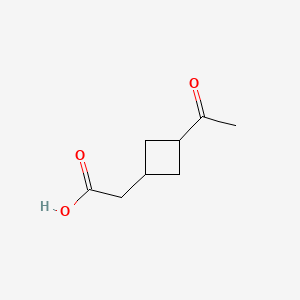
(E)-octadec-9-enyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-octadec-9-enyl dodecanoate is an organic compound with the molecular formula C30H58O2 It is an ester formed from the reaction between octadec-9-en-1-ol and dodecanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-octadec-9-enyl dodecanoate typically involves the esterification reaction between octadec-9-en-1-ol and dodecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. The reaction can be represented as follows:
Octadec-9-en-1-ol+Dodecanoic acidAcid catalyst(E)-octadec-9-enyl dodecanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-octadec-9-enyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol and dodecane.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Different esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-octadec-9-enyl dodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the production of cosmetics, lubricants, and surfactants due to its emollient and surface-active properties.
Wirkmechanismus
The mechanism of action of (E)-octadec-9-enyl dodecanoate depends on its specific application. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport. The ester group can also undergo hydrolysis, releasing the corresponding alcohol and acid, which may have their own biological activities.
Vergleich Mit ähnlichen Verbindungen
(E)-octadec-9-enyl dodecanoate can be compared with other similar compounds, such as:
(Z)-octadec-9-enyl dodecanoate: The cis isomer of the compound, which may have different physical and chemical properties.
Octadec-9-enyl acetate: An ester with a shorter acyl chain, which may have different solubility and reactivity.
Dodecyl octanoate: An ester with a shorter alkyl chain, which may have different applications and properties.
The uniqueness of this compound lies in its specific combination of a long alkyl chain and a long acyl chain, which imparts unique physical and chemical properties, making it suitable for various specialized applications.
Eigenschaften
Molekularformel |
C30H58O2 |
|---|---|
Molekulargewicht |
450.8 g/mol |
IUPAC-Name |
[(E)-octadec-9-enyl] dodecanoate |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-32-30(31)28-26-24-22-20-12-10-8-6-4-2/h15-16H,3-14,17-29H2,1-2H3/b16-15+ |
InChI-Schlüssel |
UGHVFDVVZRNMHY-FOCLMDBBSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B13833027.png)
![tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13833031.png)

![5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)


![4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one,2-acetyl-7,7-dimethyl-](/img/structure/B13833066.png)







